molecular formula C21H19N3O3 B11296693 3-(3,4-dimethylphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethylphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11296693
M. Wt: 361.4 g/mol
InChI Key: NXIMATATEHWWMW-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting with a precursor such as 2-nitrotoluene, the indole ring can be synthesized through a series of reactions including nitration, reduction, and cyclization.

    Attachment of the Carbonyl Group: The indole derivative can then be reacted with a suitable carbonyl compound under acidic or basic conditions to form the indole-carbonyl intermediate.

    Formation of the Tetrahydropyrimidine-Dione Ring: The final step involves the cyclization of the intermediate with a dimethylphenyl derivative under controlled conditions to form the tetrahydropyrimidine-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-1-carbinol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
  • 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Uniqueness

The presence of the 3,4-dimethylphenyl group in 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE distinguishes it from similar compounds, potentially leading to unique chemical properties and biological activities.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O3/c1-13-7-8-16(11-14(13)2)24-20(26)17(12-22-21(24)27)19(25)23-10-9-15-5-3-4-6-18(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,27)

InChI Key

NXIMATATEHWWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCC4=CC=CC=C43)C

Origin of Product

United States

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